1-Benzyl-3-methylazetidin-3-amine
Overview
Description
1-Benzyl-3-methylazetidin-3-amine is a chemical compound with the molecular formula C11H16N2 . It has a molecular weight of 176.26 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for 1-Benzyl-3-methylazetidin-3-amine is1S/C12H18N2.2ClH/c1-12(8-13)9-14(10-12)7-11-5-3-2-4-6-11;;/h2-6H,7-10,13H2,1H3;2*1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Synthesis and Antitumor Properties
One study outlines the preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These compounds, including derivatives of azetidine, such as "1-Benzyl-3-methylazetidin-3-amine", have shown highly selective, potent antitumor properties. The amino acid conjugation to the exocyclic primary amine function of these benzothiazoles has been used to enhance drug solubility and stability, with promising preclinical efficacy in cancer models (Bradshaw et al., 2002).
Crystal Structure and Theoretical Studies
Another study focused on the crystal structure and density functional theory (DFT) studies of a compound structurally related to "1-Benzyl-3-methylazetidin-3-amine". The research investigated the electronic structure, charge distribution, and potential chemical reactivity of the compound, providing insights into its interactions at the molecular level. Such studies are crucial for understanding the properties of new materials and their applications in fields such as pharmaceuticals and polymer science (Murugavel et al., 2014).
Antimicrobial and Cytotoxic Activity
Research on novel azetidine-2-one derivatives of 1H-benzimidazole highlighted their synthesis and evaluation for antimicrobial and cytotoxic activities. The study reveals the potential of such compounds, including those related to "1-Benzyl-3-methylazetidin-3-amine", in developing new therapeutic agents with targeted antimicrobial properties (Noolvi et al., 2014).
Benzazetidine Synthesis
A significant advancement in synthetic chemistry was reported with the development of an efficient synthesis method for various benzazetidines through Pd-catalyzed intramolecular C−H amination of N-benzyl picolinamides. This method opens new avenues for exploring the chemical space of N-heterocyclic compounds, with potential implications in drug development and material science (He et al., 2016).
properties
IUPAC Name |
1-benzyl-3-methylazetidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDANDELGCYKWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731843 | |
Record name | 1-Benzyl-3-methylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-methyl-N-benzylazetidine | |
CAS RN |
943437-96-5 | |
Record name | 1-Benzyl-3-methylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-3-methyl-n-benzylazetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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